molecular formula C10H11IO B14052489 1-(5-Iodo-2-methylphenyl)propan-2-one

1-(5-Iodo-2-methylphenyl)propan-2-one

Katalognummer: B14052489
Molekulargewicht: 274.10 g/mol
InChI-Schlüssel: XTPBFRLPAJRQQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Iodo-2-methylphenyl)propan-2-one is a chemical compound characterized by the presence of an iodo substituent and a methylphenyl group attached to a propanone backbone. This compound, with the molecular formula C10H11IO and a molecular weight of 274.1 g/mol, is known for its applications in various chemical syntheses and industrial processes .

Vorbereitungsmethoden

The synthesis of 1-(5-Iodo-2-methylphenyl)propan-2-one typically involves the iodination of 2-methylpropiophenoneIndustrial production methods may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(5-Iodo-2-methylphenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(5-Iodo-2-methylphenyl)propan-2-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(5-Iodo-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of active metabolites. These metabolites may interact with enzymes, receptors, or other biomolecules, thereby exerting their biological effects. The exact molecular targets and pathways involved depend on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

1-(5-Iodo-2-methylphenyl)propan-2-one can be compared with other similar compounds, such as:

    2-Iodo-1-p-tolyl-propan-1-one: This compound also contains an iodo substituent and a propanone backbone but differs in the position of the methyl group.

    1-(4-Iodo-2-methylphenyl)propan-2-one: Similar in structure but with the iodo group at a different position on the aromatic ring.

    1-(5-Bromo-2-methylphenyl)propan-2-one: Contains a bromine atom instead of iodine, leading to different reactivity and properties.

Eigenschaften

Molekularformel

C10H11IO

Molekulargewicht

274.10 g/mol

IUPAC-Name

1-(5-iodo-2-methylphenyl)propan-2-one

InChI

InChI=1S/C10H11IO/c1-7-3-4-10(11)6-9(7)5-8(2)12/h3-4,6H,5H2,1-2H3

InChI-Schlüssel

XTPBFRLPAJRQQJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)I)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.